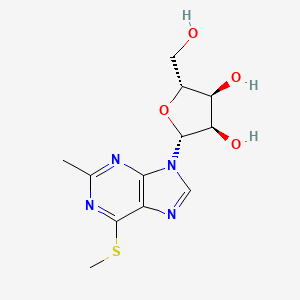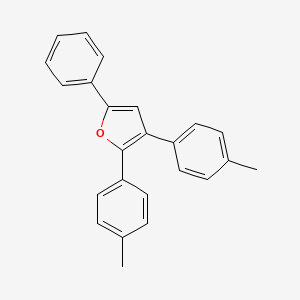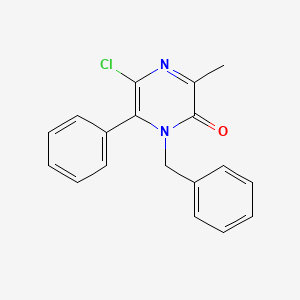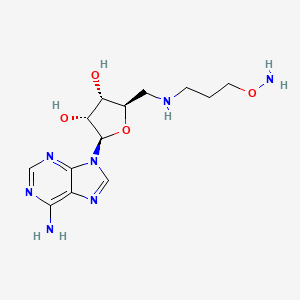
2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The triazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as thermal stability and resistance to degradation.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells. The triazole ring can bind to metal ions, affecting the function of metalloenzymes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound also contains a chlorophenyl group but has a different heterocyclic ring structure.
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the carbonyl group at the 5-position of the triazole ring.
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-thione: Contains a sulfur atom instead of an oxygen atom in the triazole ring.
The uniqueness of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109913-40-8 |
|---|---|
Molekularformel |
C9H8ClN3O |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c1-6-11-9(14)13(12-6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,11,12,14) |
InChI-Schlüssel |
JJEROODAUIVMLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)N1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)



![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)


![2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12916103.png)
